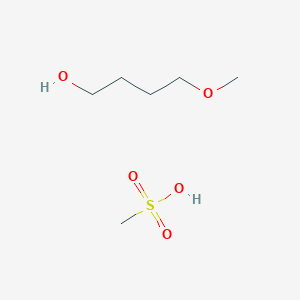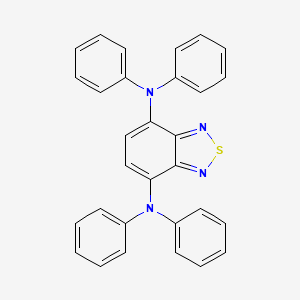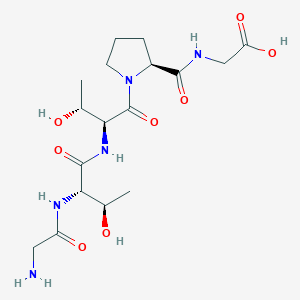![molecular formula C25H19NO3 B14215890 3-Ethoxy-5-methyl-1-phenyl-5H-benzo[b]carbazole-6,11-dione CAS No. 830925-96-7](/img/structure/B14215890.png)
3-Ethoxy-5-methyl-1-phenyl-5H-benzo[b]carbazole-6,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-5-methyl-1-phenyl-5H-benzo[b]carbazole-6,11-dione is a complex organic compound belonging to the class of heterocyclic compounds known as carbazoles. Carbazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-5-methyl-1-phenyl-5H-benzo[b]carbazole-6,11-dione typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole structure . This is followed by further functionalization steps to introduce the ethoxy and methyl groups, as well as the phenyl and dione functionalities.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-5-methyl-1-phenyl-5H-benzo[b]carbazole-6,11-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the dione groups to diols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Ethoxy-5-methyl-1-phenyl-5H-benzo[b]carbazole-6,11-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-Ethoxy-5-methyl-1-phenyl-5H-benzo[b]carbazole-6,11-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5H-benzo[a]carbazol-6-ols: These compounds share a similar core structure but differ in their functional groups and substitution patterns.
Pyrimido[1,2-a]benzimidazoles: These compounds also contain a fused heterocyclic system and exhibit diverse biological activities.
Uniqueness
3-Ethoxy-5-methyl-1-phenyl-5H-benzo[b]carbazole-6,11-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy and methyl groups, along with the phenyl and dione functionalities, make it a versatile compound for various applications.
Properties
CAS No. |
830925-96-7 |
|---|---|
Molecular Formula |
C25H19NO3 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
3-ethoxy-5-methyl-1-phenylbenzo[b]carbazole-6,11-dione |
InChI |
InChI=1S/C25H19NO3/c1-3-29-16-13-19(15-9-5-4-6-10-15)21-20(14-16)26(2)23-22(21)24(27)17-11-7-8-12-18(17)25(23)28/h4-14H,3H2,1-2H3 |
InChI Key |
ZXFUQDAPBARPPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C2C(=C1)N(C3=C2C(=O)C4=CC=CC=C4C3=O)C)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pentyl {[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B14215813.png)
![2-{[(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Heptadecafluoro-2,2-dimethyltridecan-3-yl)oxy]carbonyl}hydrazine-1-carboxylate](/img/structure/B14215824.png)
![1H-Indole, 2-(2-methoxyphenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14215825.png)
![N-(2-{[(2,3-Dimethoxyphenyl)methyl]amino}-2-oxoethyl)dodecanamide](/img/structure/B14215830.png)


![6-[(4-Nitrobenzoyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14215847.png)
![tert-Butyl(dimethyl){[(1R)-2-methylcyclopent-2-en-1-yl]oxy}silane](/img/structure/B14215855.png)
phosphinate](/img/structure/B14215862.png)




